
Leukotriene B4
Overview
Description
Leukotriene B4 (LTB4) is a lipid mediator derived from the lipoxygenase pathway of arachidonic acid metabolism. It is primarily synthesized in neutrophils, macrophages, and other immune cells via the sequential actions of 5-lipoxygenase (5-LOX) and leukotriene A4 hydrolase (LTA4H) . LTB4 is a potent chemoattractant for neutrophils, eosinophils, and monocytes, and it enhances phagocytosis, degranulation, and cytokine production. Its role in inflammatory diseases—such as chronic obstructive pulmonary disease (COPD), asthma, rheumatoid arthritis, and atherosclerosis—is well-documented .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leukotriene B4 is synthesized in vivo from leukotriene A4 by the enzyme leukotriene-A4 hydrolase . The synthetic route involves the oxidation of arachidonic acid by the enzyme 5-lipoxygenase to form leukotriene A4, which is then hydrolyzed to this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from biological sources, such as leukocytes, where it is naturally produced in response to inflammatory mediators . Advanced biotechnological methods, including recombinant DNA technology, are also employed to produce the enzymes required for this compound synthesis in large quantities .
Chemical Reactions Analysis
Types of Reactions: Leukotriene B4 undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions of this compound typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions may involve the replacement of hydroxyl groups with other functional groups under specific conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which may have different biological activities .
Scientific Research Applications
Role in Inflammatory Diseases
LTB4 is recognized for its pro-inflammatory properties and is implicated in several inflammatory diseases, including:
- Atherosclerosis : LTB4 acts as a powerful chemoattractant for immune cells, promoting inflammation within arterial walls. Studies have shown that LTB4 enhances the activity of nuclear factor-kappa B (NF-κB), leading to increased expression of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This mechanism contributes to the progression of atherosclerosis by facilitating monocyte recruitment and foam cell formation .
- Rheumatoid Arthritis : Research indicates that LTB4 is critical in the pathogenesis of inflammatory arthritis. Mice deficient in 5-lipoxygenase, an enzyme necessary for LTB4 synthesis, exhibit resistance to inflammatory arthritis models, highlighting the importance of LTB4 in leukocyte recruitment to inflamed joints .
- Asthma : Elevated levels of LTB4 have been associated with asthma exacerbations. It enhances neutrophil recruitment and activation, contributing to airway inflammation. In patients with asthma, LTB4 levels correlate with disease severity and response to treatment .
Implications in Metabolic Disorders
Recent studies suggest that LTB4 may play a central role in metabolic diseases such as Type 1 and Type 2 diabetes:
- Type 1 Diabetes : In models of Type 1 diabetes, increased levels of LTB4 are linked to sterile inflammation and insulin resistance. LTB4 enhances macrophage responses to inflammatory stimuli, potentially impairing insulin signaling pathways .
- Type 2 Diabetes : Similar mechanisms are observed in Type 2 diabetes, where LTB4 contributes to insulin resistance by promoting pro-inflammatory cytokine production. Targeting the LTB4/BLT1 axis may offer new therapeutic strategies for managing metabolic disorders .
Allergic Diseases
LTB4 is also involved in various allergic conditions:
- Asthma and Allergic Rhinitis : Elevated levels of LTB4 have been documented in patients with severe asthma and allergic rhinitis. The blockade of the BLT1 receptor has shown potential in reducing inflammation and improving symptoms in corticosteroid-resistant cases .
- Aspirin-Exacerbated Respiratory Disease : In patients with this condition, LTB4 levels increase significantly following aspirin ingestion, correlating with severe respiratory reactions. Understanding the role of LTB4 could lead to better management strategies for affected individuals .
Table 1: Summary of Case Studies Involving this compound
Disease | Study Focus | Findings |
---|---|---|
Atherosclerosis | Role of LTB4 in plaque formation | Increased chemotaxis and inflammation via BLT receptors |
Rheumatoid Arthritis | Effects of LTB4 on joint inflammation | Resistance observed in 5-lipoxygenase-deficient mice |
Type 2 Diabetes | Impact on insulin signaling | Enhanced inflammation linked to insulin resistance |
Asthma | Correlation between LTB4 levels and disease severity | Elevated levels associated with exacerbations |
Mechanism of Action
Leukotriene B4 exerts its effects by binding to specific receptors on the surface of leukocytes, primarily the this compound receptor 1 (BLT1) and this compound receptor 2 (BLT2) . This binding triggers a cascade of intracellular signaling pathways that lead to the activation and recruitment of leukocytes to sites of inflammation . The primary molecular targets include G-protein coupled receptors, which mediate the chemoattractant and pro-inflammatory effects of this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Metabolites of LTB4
LTB4 undergoes enzymatic modifications that produce metabolites with distinct biological activities:
20-Hydroxy-LTB4 (20-OH-LTB4) and 20-Carboxy-LTB4 (20-COOH-LTB4)
- Synthesis : Omega-oxidation by cytochrome P-450LTBω (CYP4F3) converts LTB4 to 20-OH-LTB4, which is further oxidized to 20-COOH-LTB4 via 20-hydroxy-LTB4 dehydrogenase .
- Activity : These metabolites exhibit significantly reduced chemotactic activity (10- to 100-fold lower) compared to LTB4 due to diminished receptor affinity. They act as termination signals for LTB4-driven inflammation .
18,19-Dihydroxy-LTB4 and Beta-Oxidation Products
- Guinea pig eosinophils metabolize LTB4 into 18,19-dihydroxy-LTB4 and a beta-oxidation product (Δ16,17-18-carboxy-19,20-dinor-LTB4). These metabolites lack chemoattractant activity and may facilitate LTB4 clearance from inflammatory sites .
Stereoisomers and Structural Analogs
- 6-trans-LTB4 : A stereoisomer with a trans-configuration at the Δ6 double bond. While structurally similar to LTB4, it has weaker pro-inflammatory effects and is less stable .
- 5S,12S-diHETE : A positional isomer with hydroxyl groups at C5 and C12. It lacks the chemotactic potency of LTB4 and is implicated in resolving inflammation .
Other Leukotrienes
- LTC4, LTD4, LTE4 : Cysteinyl leukotrienes derived from LTA4. They primarily induce bronchoconstriction and vascular leakage, contrasting with LTB4’s role in leukocyte recruitment .
Receptor Binding
- BLT1 Receptor : High-affinity receptor for LTB4, expressed on neutrophils and macrophages. Mediates chemotaxis, adhesion, and oxidative burst .
- BLT2 Receptor : Lower affinity and broader tissue distribution. Modulates immune responses and epithelial barrier functions .
Compound | Receptor Affinity (BLT1) | Chemotactic Activity | Inflammatory Role |
---|---|---|---|
LTB4 | High (Kd ~0.1–1 nM) | Potent | Pro-inflammatory |
20-OH-LTB4 | Low (Kd >100 nM) | Weak | Regulatory |
6-trans-LTB4 | Moderate | Moderate | Modulator |
Functional Differences
- LTB4 : Drives neutrophil infiltration in otitis media (OM) and exacerbates ischemic stroke by promoting unstable carotid plaques .
- 20-COOH-LTB4 : Reduces inflammation by competing with LTB4 for BLT1 binding .
- LTE4 : Elevated in asthma and pneumonia, correlates with neutrophil activation .
Clinical and Therapeutic Implications
Disease Associations
- Respiratory Diseases : Elevated LTB4 levels are linked to COPD exacerbations, asthma, and recurrent respiratory infections .
- Neurological Disorders : LTB4 promotes ischemic stroke progression by enhancing plaque instability .
- Dental and ENT Conditions : LTB4 drives inflammation in acute otitis media and dental pulpitis .
Therapeutic Targeting
Biological Activity
Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid, primarily synthesized by the enzyme 5-lipoxygenase. It plays a crucial role in various biological processes, particularly in inflammation and immune responses. This article explores the biological activity of LTB4, supported by research findings, case studies, and data tables.
LTB4 is produced from leukotriene A4 (LTA4) through the action of LTA4 hydrolase. The biosynthesis occurs mainly in phagocytes, mast cells, and basophils in response to inflammatory stimuli. LTB4 acts primarily through two G protein-coupled receptors: BLT1 and BLT2 , which mediate its chemotactic effects on various immune cells, including neutrophils and eosinophils .
Table 1: Key Characteristics of LTB4 Receptors
Receptor | Type | Primary Function |
---|---|---|
BLT1 | G protein-coupled | Mediates chemotaxis and inflammation |
BLT2 | G protein-coupled | Involved in immune cell activation |
Biological Activities
-
Chemotaxis and Immune Response :
- LTB4 is recognized for its ability to attract leukocytes to sites of inflammation. It enhances the migration of neutrophils and other immune cells towards areas of tissue damage or infection .
- Studies have shown that gradients of LTB4 orchestrate leukocyte recruitment, facilitating swarming behavior critical for effective immune responses .
-
Inflammation :
- LTB4 is implicated in various inflammatory diseases, including arthritis and asthma. For instance, mice deficient in 5-lipoxygenase exhibited resistance to inflammatory arthritis, underscoring LTB4's role in disease pathogenesis .
- Elevated levels of LTB4 have been associated with acute respiratory distress syndrome (ARDS), where it serves as a prognostic marker for mortality .
- Atherosclerosis :
Case Studies
- Inflammatory Arthritis : A study involving K/B × N serum-transfer arthritis demonstrated that inhibition of LTB4 synthesis significantly reduced arthritis severity in treated mice. This highlights the therapeutic potential of targeting LTB4 pathways in inflammatory conditions .
- Acute Respiratory Distress Syndrome (ARDS) : In a clinical study comparing ARDS patients with those at risk, plasma concentrations of LTB4 were significantly higher in ARDS patients during the first 24 hours post-admission, suggesting its utility as a biomarker for disease severity .
Research Findings
Recent advancements include the development of genetically encoded sensors for real-time monitoring of LTB4 levels in vivo. This technology allows researchers to visualize how LTB4 gradients influence leukocyte behavior during inflammation . Additionally, pharmacological inhibition of LTB4 has shown promise in reversing pulmonary hypertension by mitigating inflammatory responses associated with vascular damage .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for quantifying LTB4 levels in inflammatory models?
LTB4 quantification typically employs enzyme-linked immunosorbent assays (ELISA) or liquid chromatography-mass spectrometry (LC-MS). ELISA offers high specificity for LTB4 in biological fluids, while LC-MS provides superior sensitivity for distinguishing LTB4 from structurally similar metabolites . For reproducibility, validate assays using positive controls (e.g., stimulated neutrophil supernatants) and account for matrix effects by spiking samples with synthetic LTB4 standards .
Q. How can researchers validate the specificity of LTB4 receptor (BLT1/BLT2) inhibitors in mechanistic studies?
Use competitive binding assays with radiolabeled LTB4 (e.g., ³H-LTB4) and BLT1/BLT2-transfected cell lines. Confirm inhibitor specificity via CRISPR-mediated receptor knockout models or siRNA silencing. Cross-validate results with antagonists like LY293111 (BLT1-selective) and assess off-target effects using GPCR profiling panels .
Q. What are the standard protocols for isolating LTB4-producing cells (e.g., neutrophils) in vitro?
Isolate human neutrophils via density gradient centrifugation (e.g., Ficoll-Paque). Stimulate cells with calcium ionophores (A23187, 5 µM) or opsonized zymosan to activate 5-lipoxygenase (5-LOX) pathways. Measure LTB4 synthesis kinetics using time-course experiments (0–120 minutes) and inhibit 5-LOX with zileuton to confirm pathway specificity .
Advanced Research Questions
Q. How can conflicting data on LTB4’s role in neuroinflammation be resolved across different experimental models?
Contradictory findings (e.g., pro-inflammatory vs. neuroprotective effects in cerebral ischemia) may arise from model-specific variables. Compare outcomes in transient middle cerebral artery occlusion (tMCAO) vs. permanent ischemia models while controlling for LTB4 receptor expression gradients. Use metabolomic profiling to assess LTB4 spatiotemporal distribution and correlate with cytokine/chemokine panels .
Q. What strategies address the challenge of LTB4’s short half-life in pharmacokinetic studies?
Stabilize LTB4 in plasma using protease inhibitors (e.g., EDTA) and antioxidants (e.g., butylated hydroxytoluene). Employ deuterated LTB4 (d4-LTB4) as an internal standard in LC-MS to correct for degradation. For in vivo tracking, use fluorescently labeled LTB4 analogs (e.g., BODIPY-LTB4) in intravital microscopy .
Q. How can researchers dissect the contribution of LTB4 vs. other eicosanoids in complex inflammatory pathways?
Apply pathway-selective inhibitors:
- Block LTB4 synthesis with MK-886 (FLAP inhibitor).
- Inhibit prostaglandins with indomethacin (COX inhibitor). Combine lipidomic profiling (UPLC-MS/MS) and transcriptomic analysis to identify LTB4-specific downstream targets (e.g., NF-κB, MMP-9) .
Q. Methodological and Theoretical Frameworks
Q. What computational tools are available for modeling LTB4-receptor interactions?
Use molecular docking software (AutoDock Vina, Schrödinger) with BLT1/BLT2 crystal structures (PDB IDs: 5X33, 6RZ6) to predict ligand-binding affinities. Validate predictions via mutagenesis studies targeting key residues (e.g., Arg99 in BLT1) .
Q. How should researchers design studies to evaluate LTB4’s dual role in immune activation and resolution?
Adopt a phased approach:
- Phase 1: Characterize LTB4 levels during acute inflammation (e.g., peritonitis models) using time-resolved metabolomics.
- Phase 2: Assess resolution-phase macrophages for LTB4 metabolizing enzymes (e.g., CYP4F3) via qPCR and western blot.
- Phase 3: Apply genetic models (e.g., LTB4R⁻/⁻ mice) to isolate immunomodulatory effects .
Q. Data Presentation and Reproducibility
Q. How should contradictory data on LTB4’s enzymatic regulation be reported?
- Table 1: Conflicting reports on LTB4 hydrolase activity across species.
Species | Enzyme Activity (nmol/min/mg) | Reference |
---|---|---|
Human | 12.4 ± 1.2 | KEGG R03057 |
Mouse | 8.9 ± 0.7 |
Discuss methodological variables (e.g., substrate concentration, pH optima) and advocate for standardized assay conditions .
Q. What statistical approaches mitigate variability in LTB4 measurements across laboratories?
Use mixed-effects models to account for batch-to-batch variability. Report coefficients of variation (CV) for intra- and inter-assay precision. Share raw data and protocols via repositories (e.g., Metabolomics Workbench) to enable meta-analyses .
Q. Emerging Research Directions
Q. How can single-cell RNA sequencing advance understanding of LTB4’s cell-type-specific signaling?
Profile BLT1/BLT2 expression in immune subsets (e.g., neutrophils, Th17 cells) using 10x Genomics platforms. Integrate with spatial transcriptomics to map LTB4 gradients in inflamed tissues .
Q. What novel biomarkers can predict LTB4 pathway activation in autoimmune diseases?
Combine LTB4 levels with ratios of its metabolites (e.g., 12-keto-LTB4, 20-OH-LTB4) in serum. Validate predictive power using ROC curves in cohorts of rheumatoid arthritis or psoriasis patients .
Properties
IUPAC Name |
(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYSSYRCGWBHLG-AMOLWHMGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4037162 | |
Record name | Leukotriene B4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4037162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Fisher Scientific MSDS], Solid | |
Record name | Leukotriene B4 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15166 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Leukotriene B4 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001085 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
71160-24-2 | |
Record name | Leukotriene B4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71160-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leukotriene B4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071160242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leukotriene B4 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12961 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Leukotriene B4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4037162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEUKOTRIENE B4 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HGW4DR56D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Leukotriene B4 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001085 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.